

Spectroscopic Characterization of Bryonamide A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

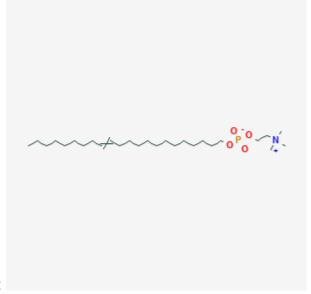
Introduction

Bryonamide A, identified as 4-hydroxy-N-(2-hydroxyethyl)benzamide, is a natural product isolated from the red algae Bostrychia radicans. Its simple yet functionalized structure, featuring a phenolic hydroxyl group and a primary alcohol, makes it a molecule of interest for potential biological activities and a valuable synthon in medicinal chemistry. This technical guide provides a comprehensive overview of the key spectroscopic data for **Bryonamide A**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to aid in its identification, characterization, and further development.

Chemical Structure



Systematic Name: 4-hydroxy-N-(2-hydroxyethyl)benzamide Molecular Formula: C9H11NO3



Molecular Weight: 181.19 g/mol Structure:

Spectroscopic Data

The following sections detail the NMR, MS, and IR spectroscopic data for **Bryonamide A**. The data has been compiled and presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for **Bryonamide A** are summarized below.

Table 1: ¹H NMR Spectroscopic Data for **Bryonamide A** (400 MHz, DMSO-d₆)



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
9.95	br s	-	1H	Ar-OH
8.55	t	5.6	1H	-NH-
7.72	d	8.8	2H	H-2, H-6
6.80	d	8.8	2H	H-3, H-5
4.75	t	5.5	1H	-CH2-OH
3.55	q	6.0	2H	-CH2-OH
3.34	q	6.0	2H	-NH-CH ₂ -

Table 2: ¹³C NMR Spectroscopic Data for **Bryonamide A** (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
166.5	C=O
160.8	C-4
129.5	C-2, C-6
125.0	C-1
114.8	C-3, C-5
60.1	-CH2-OH
42.5	-NH-CH ₂ -

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in the confirmation of its molecular formula and structural features.

Table 3: Mass Spectrometry Data for Bryonamide A



m/z	lon
182.0766	[M+H] ⁺
180.0610	[M-H] ⁻
164	[M-H ₂ O] ⁺
137	[M-C ₂ H ₄ NO] ⁺
121	[HO-C ₆ H ₄ -CO] ⁺

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Infrared (IR) Spectroscopic Data for Bryonamide A (KBr Pellet)

Wavenumber (cm⁻¹)	Intensity	Assignment
3350-3200	Broad, Strong	O-H stretching (phenolic and alcoholic)
3300	Medium	N-H stretching (amide)
3050	Weak	C-H stretching (aromatic)
2940, 2880	Weak	C-H stretching (aliphatic)
1630	Strong	C=O stretching (Amide I)
1590	Strong	N-H bending (Amide II)
1515	Strong	C=C stretching (aromatic)
1280	Medium	C-O stretching (phenol)
1070	Medium	C-O stretching (primary alcohol)

Experimental Protocols



Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

- Instrumentation: A Bruker Avance 400 MHz spectrometer was used for acquiring both ¹H and ¹³C NMR spectra.
- Sample Preparation: Approximately 10-20 mg of Bryonamide A was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).
- ¹H NMR Acquisition: The ¹H NMR spectrum was recorded at 400 MHz. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
- ¹³C NMR Acquisition: The ¹³C NMR spectrum was recorded at 100 MHz using a protondecoupled pulse sequence. A spectral width of 240 ppm was used with an acquisition time of 1.5 seconds and a relaxation delay of 2 seconds.

Mass Spectrometry

- Instrumentation: High-resolution mass spectra (HRMS) were obtained using a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
- Sample Preparation: A dilute solution of **Bryonamide A** was prepared in methanol (approximately 1 mg/mL).
- Data Acquisition: The sample solution was infused into the ESI source at a flow rate of 5
 μL/min. Spectra were acquired in both positive and negative ion modes over a mass range of
 m/z 50-500.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used to record the IR spectrum.
- Sample Preparation: A small amount of **Bryonamide A** (1-2 mg) was finely ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The

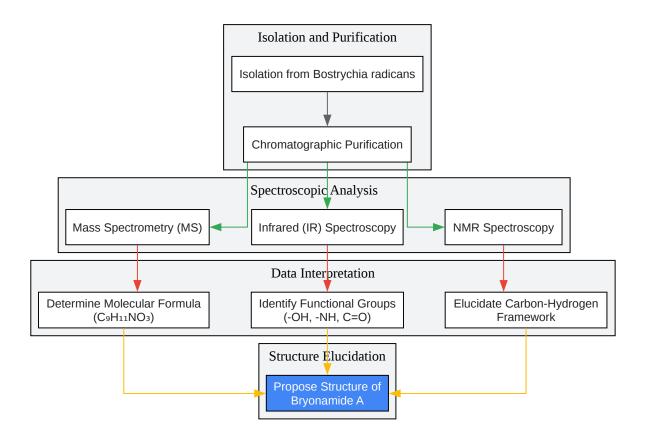


mixture was then pressed into a thin, transparent pellet using a hydraulic press.

• Data Acquisition: The KBr pellet was placed in the sample holder of the FTIR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of **Bryonamide A**.



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Caption: Workflow for the isolation and structural elucidation of Bryonamide A.







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